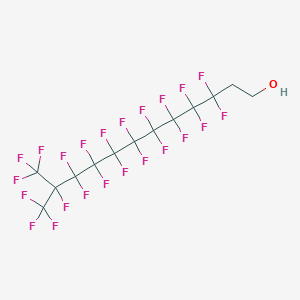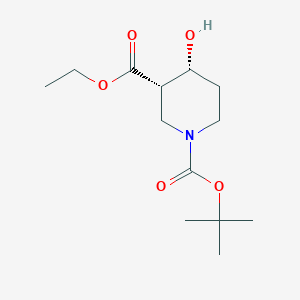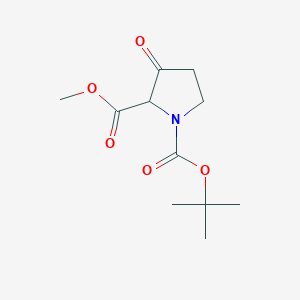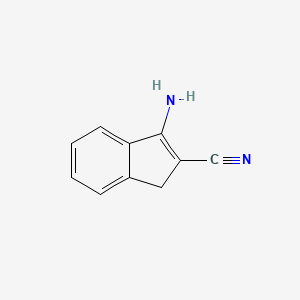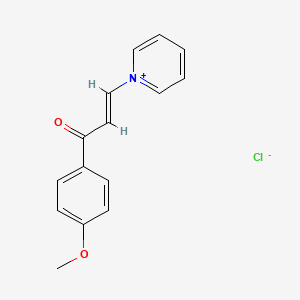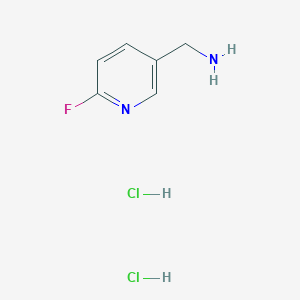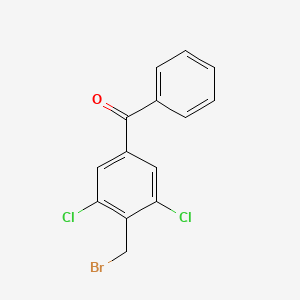
8-Acetyl-6-hydroxy-7-methoxycoumarin
Vue d'ensemble
Description
8-Acetyl-6-hydroxy-7-methoxycoumarin is a chemical compound with the molecular formula C12H10O5 . It is a derivative of coumarin, a natural lactone that derives from the intramolecular cyclization of a cinnamic acid derivative .
Synthesis Analysis
The synthesis of coumarin derivatives has been a subject of extensive research due to their valuable biological and pharmaceutical properties . A possible mechanism for the synthesis of 7-hydroxy-4-substituted coumarins, which could be related to the synthesis of 8-Acetyl-6-hydroxy-7-methoxycoumarin, involves the Pechmann coumarin synthesis method .Molecular Structure Analysis
The molecular structure of 8-Acetyl-6-hydroxy-7-methoxycoumarin consists of a fused benzene and α-pyrone ring . The compound has an average mass of 234.205 Da and a monoisotopic mass of 234.052826 Da .Applications De Recherche Scientifique
Anti-tumor Properties
8-Acetyl-6-hydroxy-7-methoxycoumarin, a derivative of 7-methoxycoumarin, has shown potential in anti-tumor applications. Studies on various derivatives of 7-methoxycoumarin, including 8-substituted ones, revealed significant inhibitory effects on Epstein-Barr virus early antigen activation, a known tumor promoter. This suggests a role for these compounds in anti-tumor-promoting activities, particularly in inhibiting virus-induced tumor promotion (Ito et al., 1999).
Antimicrobial Effects
The antimicrobial effects of derivatives of 7-methoxycoumarin against various foodborne pathogens have been investigated. This research suggests the potential of these compounds, including those structurally similar to 8-Acetyl-6-hydroxy-7-methoxycoumarin, as natural antimicrobial agents. The mechanisms associated with these effects include disruption of cell membrane integrity (Yang et al., 2017).
Pharmacological Activity
A study focused on synthesizing and evaluating the antibacterial and anticancer toxicity of O-aminoalkyl substituted 7-hydroxycoumarins, closely related to 8-Acetyl-6-hydroxy-7-methoxycoumarin. The research revealed significant activity against certain bacteria and cancer cell lines, indicating the pharmacological potential of these compounds (Trykowska Konc et al., 2011).
Antiproliferative Agents
Research on derivatives of 8-methoxycoumarin, such as 3-acetyl-8-methoxycoumarin, demonstrated significant antiproliferative activity on various cancer cell lines. The study highlighted the influence of specific substitutions on the coumarin molecule, impacting their biological properties and potential as antiproliferative agents (Kalaiarasi et al., 2018).
Antifungal and Antibacterial Activities
Coumarin derivatives, including 8-methoxypsoralen and others, have shown strong activity against various fungal strains and Gram-negative bacteria. This indicates the role of these compounds, including those structurally related to 8-Acetyl-6-hydroxy-7-methoxycoumarin, in developing treatments against microbial infections (Cespedes et al., 2006).
Inhibition of Inflammatory Cytokines
Coumarin compounds, such as scopoletin (6-methoxy-7-hydroxycoumarin), have been studied for their ability to inhibit the production of inflammatory cytokines in human mast cells. This suggests the potential of 8-Acetyl-6-hydroxy-7-methoxycoumarin and similar compounds in regulating inflammatory reactions mediated by mast cells (Moon et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
8-acetyl-6-hydroxy-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6(13)10-11-7(3-4-9(15)17-11)5-8(14)12(10)16-2/h3-5,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUVXYKSJLPCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1OC)O)C=CC(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Acetyl-6-hydroxy-7-methoxycoumarin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B3040361.png)
![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3040363.png)

![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)


